3-(Aminocarbonyl)-1-mesitylpyridinium
Description
3-(Aminocarbonyl)-1-mesitylpyridinium is a pyridinium salt characterized by an aminocarbonyl (-CONH₂) group at the 3-position and a mesityl (2,4,6-trimethylphenyl) group at the 1-position of the pyridinium ring. These derivatives are typically synthesized via quaternization of pyridine precursors with appropriate alkylating agents, followed by functionalization to introduce the aminocarbonyl moiety . Such compounds often exhibit polar characteristics due to the charged pyridinium core and the hydrophilic carbamoyl group, influencing their solubility and reactivity .
Properties
Molecular Formula |
C15H17N2O+ |
|---|---|
Molecular Weight |
241.31g/mol |
IUPAC Name |
1-(2,4,6-trimethylphenyl)pyridin-1-ium-3-carboxamide |
InChI |
InChI=1S/C15H16N2O/c1-10-7-11(2)14(12(3)8-10)17-6-4-5-13(9-17)15(16)18/h4-9H,1-3H3,(H-,16,18)/p+1 |
InChI Key |
JSHPKUKDCLEHTJ-UHFFFAOYSA-O |
SMILES |
CC1=CC(=C(C(=C1)C)[N+]2=CC=CC(=C2)C(=O)N)C |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)[N+]2=CC=CC(=C2)C(=O)N)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 3-(aminocarbonyl)-1-mesitylpyridinium with structurally related pyridinium derivatives, based on data from the provided evidence:
Notes:
- *Estimated properties for 1-mesityl derivative: Mesityl’s lipophilic nature likely increases LogP compared to benzyl or ribofuranosyl analogs.
- †Predicted using QSAR models; benzyl analog’s LogP = -2 suggests mesityl’s methyl groups may raise LogP to ~1.4.
- ‡Estimated via computational tools (e.g., ChemAxon).
Key Findings:
Substituent Effects on Solubility: The benzyl derivative exhibits high water solubility (489 g/L) due to its ionic nature and moderate hydrophilicity . The ribofuranosyl analog’s carbohydrate substituent enhances solubility further, making it suitable for aqueous biochemical applications . The mesityl group’s hydrophobicity likely reduces solubility compared to benzyl or sulphonatopropyl derivatives.
Chemical Reactivity: The aminocarbonyl group participates in hydrogen bonding and nucleophilic reactions, common in catalysis and drug design . Ribofuranosyl derivatives may undergo glycosidic bond hydrolysis under acidic conditions, limiting stability in certain environments .
Applications: Benzyl derivative: Potential use in nicotinamide-based therapeutics (e.g., NAD+ analogs) due to structural similarity to pyridine coenzymes . Ribofuranosyl derivative: Likely employed in nucleotide analog synthesis, given its resemblance to ribose-containing biomolecules . Sulphonatopropyl derivative: Ionic properties suggest applications in surfactants or ion-exchange resins .
Safety Profiles:
- All analogs share hazards like acute oral toxicity (Category 4) and skin/eye irritation, consistent with pyridinium salts’ reactivity .
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